(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene
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Overview
Description
(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene is an organic compound that features a cyclopentadienyl ring substituted with four methyl groups and a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene typically involves the reaction of tetramethylcyclopentadiene with benzene derivatives under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where tetramethylcyclopentadiene is reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced cyclopentadienyl derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)
Major Products Formed:
Oxidation: Ketones, carboxylic acids
Reduction: Reduced cyclopentadienyl derivatives
Substitution: Halogenated or nitrated benzene derivatives
Scientific Research Applications
(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in organometallic chemistry for the synthesis of various metal complexes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for medicinal compounds.
Industry: Utilized in the production of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene involves its interaction with molecular targets through its cyclopentadienyl and benzene rings. These interactions can lead to the formation of stable complexes with transition metals, which are crucial in catalytic processes. The compound’s unique structure allows it to participate in various chemical reactions, facilitating the formation of desired products.
Comparison with Similar Compounds
1,2,3,4-Tetramethyl-1,3-cyclopentadiene: Similar structure but lacks the benzene ring.
Tetraphenylcyclopentadienone: Contains phenyl groups instead of methyl groups.
N-[dimethyl(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silyl]-4-fluorobenzamide: Contains additional functional groups and a silicon atom.
Uniqueness: (2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)benzene is unique due to its combination of a highly substituted cyclopentadienyl ring and a benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications.
Properties
CAS No. |
126910-37-0 |
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Molecular Formula |
C15H18 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)benzene |
InChI |
InChI=1S/C15H18/c1-10-11(2)13(4)15(12(10)3)14-8-6-5-7-9-14/h5-9,12H,1-4H3 |
InChI Key |
DZVFHSCKPUMMII-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C(C(=C1C2=CC=CC=C2)C)C)C |
Origin of Product |
United States |
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